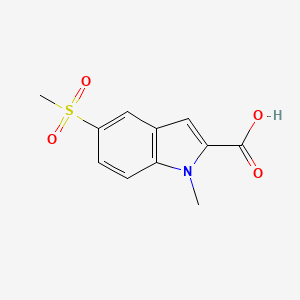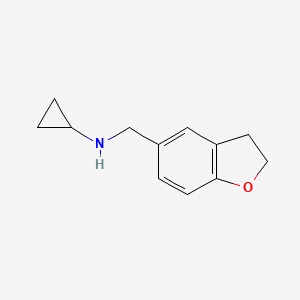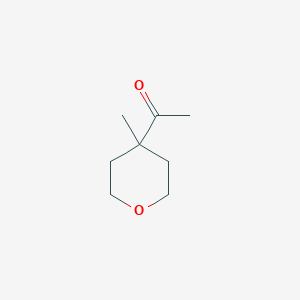
1-(9H-purin-6-yl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
“1-(9H-purin-6-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H13N5O2 . It has a molecular weight of 247.26 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H13N5O2/c17-11(18)7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4H2,(H,17,18)(H,12,13,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 619.5±55.0 °C and a predicted density of 1.488±0.06 g/cm3 . Its pKa value is predicted to be 4.30±0.20 .Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
1-(9H-purin-6-yl)piperidine-4-carboxylic acid derivatives have been researched for their inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. A study by Kang et al. (2013) found that certain derivatives exhibited moderate inhibitory activities against AChE, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Kang et al., 2013).
Cancer Treatment
Compounds related to this compound have been investigated for their role in inhibiting Aurora A kinase, an enzyme implicated in cancer progression. The study by ヘンリー,ジェームズ (2006) suggests that these compounds may be useful in treating cancer due to their inhibitory effects (ヘンリー,ジェームズ, 2006).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives of piperidine-4-carboxylic acid, such as 4-carboxypiperidinium chloride, have been characterized using techniques like X-ray diffraction. This research by Szafran et al. (2007) provides valuable insights into the structural properties of these compounds (Szafran et al., 2007).
Synthesis of Novel Derivatives
Research on synthesizing novel derivatives of piperidine-4-carboxylic acid, such as the study by Zheng Rui (2010), plays a crucial role in developing new compounds with potential therapeutic applications (Zheng Rui, 2010).
Acetyl-CoA Carboxylase Inhibition
Novel derivatives of (4-piperidinyl)-piperazine, a compound related to piperidine-4-carboxylic acid, have been synthesized and evaluated as ACC1/2 non-selective inhibitors. The study by Chonan et al. (2011) demonstrates their potential in reducing hepatic de novo fatty acid synthesis, which is significant for metabolic disease treatment (Chonan et al., 2011).
Antimicrobial Activity
Some derivatives of piperidine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. Patel et al. (2011) conducted a study on new pyridine derivatives, indicating the potential for developing antimicrobial agents (Patel et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-(7H-purin-6-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-11(18)7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4H2,(H,17,18)(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSRJDISLPBFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252453 | |
| Record name | 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887833-27-4 | |
| Record name | 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887833-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)








